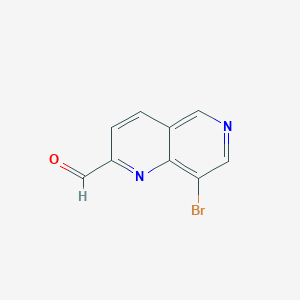![molecular formula C8H12O2 B13571282 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxabicyclo[221]heptane-4-carbaldehyde is a bicyclic compound with a unique structure that includes an oxygen bridge and a formyl group
Preparation Methods
The synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and selectivity. Industrial production methods may involve large-scale Diels-Alder reactions with optimized conditions for maximum efficiency .
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are being explored for their potential use in drug development.
Mechanism of Action
The mechanism by which 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of these biomolecules. The oxygen bridge in the bicyclic structure also plays a role in stabilizing the compound and facilitating its interactions with molecular targets .
Comparison with Similar Compounds
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the formyl group but shares the bicyclic structure with an oxygen bridge.
1,4-Cineole:
Norcantharidin: A derivative of cantharidin, this compound has a similar bicyclic structure and is known for its biological activity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it valuable for various applications.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-2-3-8(4-7,5-9)6-10-7/h5H,2-4,6H2,1H3 |
InChI Key |
PJIZVZTVEPVQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)(CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
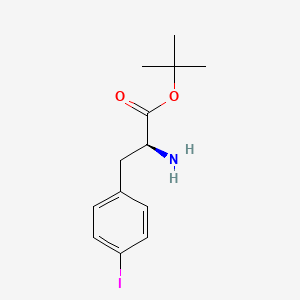
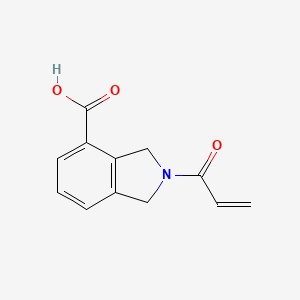
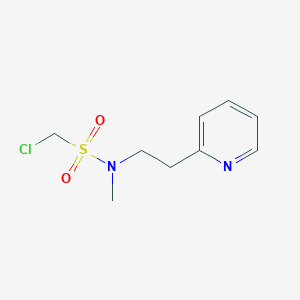
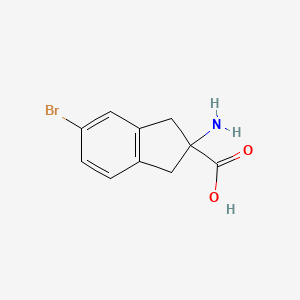

![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
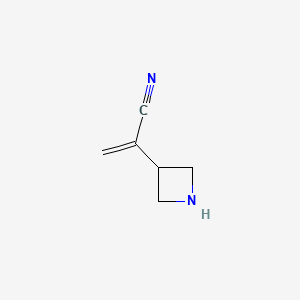
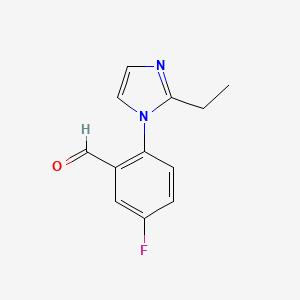
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)

![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
